molecular formula C21H20N4OS2 B2902053 2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 681276-03-9

2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2902053
CAS RN: 681276-03-9
M. Wt: 408.54
InChI Key: HKQMALMYRIIEOU-UHFFFAOYSA-N
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Description

The compound “2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide was obtained by the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid and 1,2-diaminobenzene in the presence of lutidine as a base and dichloromethane as a solvent .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the molecular formula of a similar compound was found to be C17H14N3O2Cl . The compound was analyzed using FT-IR and 1H-NMR .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a similar compound was found to have a melting point of 211–213°C . The compound was analyzed using FT-IR and 1H-NMR .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, several 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors . FtsZ has been recognized as a key functional protein in bacterial cell division and is currently considered to be a potential target for the growth of novel antibacterial agents .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, the occurrence of drug-resistant bacterial infections has led to the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics .

Future Directions

The future directions of research on similar compounds include the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics . Additionally, the emergence of organisms resistant to nearly all the class of antimicrobial agents has become a serious public health concern .

properties

IUPAC Name

2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-14-6-5-7-16(10-14)11-25-12-19(17-8-3-4-9-18(17)25)27-13-20(26)22-21-24-23-15(2)28-21/h3-10,12H,11,13H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQMALMYRIIEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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